molecular formula C8H15NO2 B13169706 3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one

Cat. No.: B13169706
M. Wt: 157.21 g/mol
InChI Key: QBEQAKRHNXBMKN-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one (CAS 1566114-79-1) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, this substance belongs to the class of pyrrolidin-2-one derivatives, a scaffold of significant interest in medicinal chemistry . The pyrrolidine ring is a privileged structure in drug design, valued for its three-dimensional, non-planar coverage and the ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The specific substitution with a 2-hydroxy-2-methylpropyl group at the 3-position of the pyrrolidin-2-one ring makes this compound a versatile building block for the synthesis of more complex molecules. The saturated pyrrolidine core enhances stereochemical diversity and allows for extensive exploration of pharmacophore space, which is crucial for developing compounds with target selectivity . Researchers utilize such sp3-hybridized, non-aromatic ring systems in the design of potential therapeutic agents for various diseases, including central nervous system disorders, cancer, and metabolic conditions . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-8(2,11)5-6-3-4-9-7(6)10/h6,11H,3-5H2,1-2H3,(H,9,10)

InChI Key

QBEQAKRHNXBMKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCNC1=O)O

Origin of Product

United States

Preparation Methods

Grignard Reaction with Pyrrolidinone Derivatives

This method involves the alkylation of a pyrrolidinone scaffold using a Grignard reagent to introduce the 2-hydroxy-2-methylpropyl moiety.

Procedure :

  • Starting Material : A protected pyrrolidinone ester (e.g., [(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidin-3-yl]acetate).
  • Reaction : Treatment with methyl magnesium chloride (3 equiv.) in tetrahydrofuran (THF) at reflux (60–70°C) for 2–8 hours.
  • Work-up : Acidic quenching (HCl), extraction with ethyl acetate, and solvent evaporation.
  • Yield : 87% [(4S)-4-(2-hydroxy-2-methylpropyl)-1-[(1S)-1-phenylethyl]pyrrolidin-2-one].
  • Deprotection : Birch reduction (sodium in liquid ammonia) removes the phenylethyl group, yielding the target compound.

Advantages : High regioselectivity and scalability.

Hydrogenation of Unsaturated Lactams

Alkene intermediates derived from pyrrolidinone can be hydrogenated to introduce the hydroxypropyl group.

Procedure :

  • Intermediate Synthesis : Dehydration of a tertiary alcohol (e.g., (4S)-4-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one) using p-toluenesulfonic acid in toluene yields a mixture of alkenes (IIIa/IIIb).
  • Hydrogenation : Catalytic hydrogenation (10% Pd/C in methanol, 25°C, 12 hours) saturates the double bond, forming the lactam.
  • Hydrolysis : Acidic hydrolysis (6N HCl, reflux) converts the lactam to the final compound.
  • Yield : 73% after hydrolysis.

Key Conditions :

Step Catalyst/Solvent Temperature Time
Dehydration p-TSA/Toluene 120°C 3–6 h
Hydrogenation Pd/C/MeOH 25°C 12 h
Hydrolysis 6N HCl Reflux 15 h

Cyclization of Aminonitrile Precursors

This route employs reductive cyclization to form the pyrrolidinone ring.

Procedure :

  • Starting Material : Malic acid derivatives or nitrile-containing precursors.
  • Cyclization : Heating with benzylamine in ethanol at 170°C forms a succinimide intermediate.
  • Reduction : Lithium aluminium hydride (LiAlH₄) reduces the imide to the pyrrolidinol.
  • Modification : Subsequent alkylation or oxidation introduces the 2-hydroxy-2-methylpropyl group.

Example :

  • Reaction : Nitrile intermediate → Grignard addition → cyclization → reduction.
  • Yield : ~80% (estimated from analogous routes).

Comparison of Methods

Method Key Step Yield Scalability Complexity
Grignard Reaction Alkylation with MeMgCl 87% High Moderate
Hydrogenation Pd/C-mediated saturation 73% Moderate High
Cyclization LiAlH₄ reduction ~80% Low High

Mechanistic Insights

  • Grignard Route : The nucleophilic addition of methyl magnesium chloride to the ester carbonyl forms a tertiary alcohol after protonation.
  • Hydrogenation : Syn-addition of hydrogen to the alkene intermediate ensures retention of stereochemistry.
  • Cyclization : Intramolecular attack of the amine on a carbonyl group forms the pyrrolidinone ring, followed by reduction.

Challenges and Optimizations

  • Stereochemical Control : Asymmetric synthesis requires chiral auxiliaries (e.g., (S)-phenylethylamine).
  • Byproducts : Dehydration may produce isomeric alkenes (IIIa/IIIb), necessitating careful purification.
  • Catalyst Recycling : Pd/C can be reused after filtration, reducing costs.

Applications in Drug Synthesis

This compound serves as a precursor to pregabalin, an anticonvulsant. The hydroxy and methyl groups enhance solubility and target binding.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like copper(II) catalysts, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

The following analysis compares 3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations
Compound Name Substituent Structure Key Features Biological Activity/Application Reference
This compound 3-(2-Hydroxy-2-methylpropyl) Branched hydroxyalkyl group; potential H-bond donor Not explicitly reported [2]
1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives 3-(4-Arylpiperazin-1-yl)propyl Bulky arylpiperazine groups; lipophilic and aromatic Antiarrhythmic, antihypertensive, α-adrenoceptor antagonism [6, 7]
3-(4-Hydroxy-6-pyranonyl)-5-isopropylpyrrolidin-2-one 3-(4-Hydroxy-6-pyranonyl)-5-isopropyl Pyranonyl and isopropyl groups; electron-rich Insecticidal (cotton aphid control) [3]
N-(3-Acetamidopropyl)pyrrolidin-2-one N-(3-Acetamidopropyl) Acetamide chain; polar and amide H-bonding Detected in metabolic studies [5]
5-Methyl-2-pyrrolidone 5-Methyl Simple alkyl substitution; increased lipophilicity Solvent, industrial applications [16]

Key Observations :

  • Arylpiperazine derivatives exhibit strong binding to α-adrenoceptors (e.g., compound 7: α1-AR pKi = 7.13; compound 18: α2-AR pKi = 7.29) due to aromatic and hydrogen-bonding interactions .
  • Pyranonyl derivatives demonstrate insecticidal activity at low concentrations (128–154 ppm), attributed to synergistic effects of pyranone and pyrrolidinone moieties .
  • Hydroxyalkyl substituents (as in the target compound) may enhance solubility compared to alkyl or arylpiperazine analogs but reduce membrane permeability.
Physicochemical Properties

Comparative data for pyrrolidin-2-one and derivatives:

Property 2-Pyrrolidinone (Parent) 5-Methyl-2-pyrrolidone 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one Derivatives This compound (Predicted)
Boiling Point 245–250°C ~245°C Higher (due to arylpiperazine) Moderate (hydroxyalkyl increases polarity)
LogP -0.47 -0.2 ~2.5–3.5 (lipophilic) ~0.5–1.5 (hydroxy reduces lipophilicity)
Water Solubility High Moderate Low High (due to hydroxyl group)
Hydrogen Bonding Moderate (lactam NH/C=O) Low High (arylpiperazine NH) High (hydroxyl and lactam groups)

Key Observations :

  • The hydroxy-methylpropyl group in the target compound likely improves water solubility compared to arylpiperazine derivatives, making it more suitable for aqueous formulations.
  • 5-Methyl-2-pyrrolidone retains solvent properties similar to the parent compound but with slightly altered polarity .

Key Observations :

  • Arylpiperazine derivatives show dose-dependent hypotensive effects (e.g., 2.5 mg/kg iv reduced blood pressure for >1 hour in rats) .
  • The target compound’s safety profile is expected to align with non-toxic pyrrolidinone derivatives (e.g., 3-amino-1-hydroxy-pyrrolidin-2-one) .

Biological Activity

3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one is a compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.19 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of its effects on various cellular pathways and potential therapeutic uses.

Key Findings:

  • WNT Pathway Modulation : The compound has been shown to interact with the WNT signaling pathway, which is critical for cell proliferation and differentiation. In vitro studies reported an IC50 value of approximately 23 nM, indicating potent activity in this regard .
  • Microsomal Stability : The introduction of polar groups, such as the hydroxyethyl or 2-hydroxy-2-methylpropyl substituents, significantly improved the microsomal stability of related compounds in preclinical studies. This suggests that similar modifications could enhance the pharmacokinetic profile of this compound .
  • Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent in various conditions, including metabolic disorders and cancer treatments. Its ability to modulate key pathways makes it a candidate for further research.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential.

ParameterValue
Clearance (Cl)Varied across species (e.g., mouse: 1.87 L/h/kg)
Volume of Distribution (Vd)Medium values observed across species
Bioavailability (F)Approximately 70% predicted for humans
Half-life (t1/2)Ranges from 0.55 h (mouse) to ∼0.70 h (human prediction)

The above table summarizes key pharmacokinetic parameters derived from studies on related compounds, providing insights into expected behavior in vivo .

Case Studies

  • In Vivo Efficacy : A study demonstrated that compounds structurally related to this compound exhibited significant antitumor activity in mouse xenograft models, suggesting potential applications in oncology .
  • Metabolic Studies : Another investigation highlighted how modifications to the structure improved metabolic stability and solubility, which are critical factors for drug development .

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